molecular formula C16H21NO3 B4849774 ethyl 4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoate

ethyl 4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoate

Cat. No. B4849774
M. Wt: 275.34 g/mol
InChI Key: ATZAIINDMGRDPW-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoate is a chemical compound that has gained significant attention in the scientific research community due to its various applications. This compound is commonly referred to as "DEET," which is its most commonly known name. DEET is a colorless liquid that has a strong odor and is used as an insect repellent. The purpose of

Scientific Research Applications

DEET has been extensively studied for its insect-repelling properties. It is commonly used in insect repellent products and has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. In addition to its insect-repelling properties, DEET has also been studied for its potential use as a drug delivery agent. Studies have shown that DEET can enhance the permeability of the skin and may be useful in delivering drugs transdermally.

Mechanism of Action

The exact mechanism of action of DEET is not well understood. It is believed that DEET works by interfering with the insect's ability to detect and locate a host. DEET may also act as a repellent by masking the human scent that insects are attracted to.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and is generally considered safe for use as an insect repellent. However, studies have shown that DEET can cause skin irritation in some individuals. In addition, DEET has been shown to have some neurotoxic effects in animals, although these effects have not been observed in humans.

Advantages and Limitations for Lab Experiments

DEET has several advantages for use in lab experiments. It is readily available and relatively inexpensive. In addition, it has a well-established synthesis method and has been extensively studied for its insect-repelling properties. However, DEET also has some limitations. It has a strong odor, which can be unpleasant for researchers working with the compound. In addition, DEET can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on DEET. One area of research is the development of new insect repellent compounds that are more effective and have fewer side effects than DEET. Another area of research is the use of DEET as a drug delivery agent. Studies have shown that DEET can enhance the permeability of the skin, and further research is needed to explore this potential use of the compound. Finally, more research is needed to better understand the mechanism of action of DEET and its potential effects on human health.

properties

IUPAC Name

ethyl 4-[[(E)-4,4-dimethyl-3-oxopent-1-enyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-5-20-15(19)12-6-8-13(9-7-12)17-11-10-14(18)16(2,3)4/h6-11,17H,5H2,1-4H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZAIINDMGRDPW-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=CC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoate
Reactant of Route 3
ethyl 4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoate
Reactant of Route 4
ethyl 4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.